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molecular formula C9H9NO6 B8559679 2,3-Dimethoxy-6-nitrobenzoic acid

2,3-Dimethoxy-6-nitrobenzoic acid

Cat. No. B8559679
M. Wt: 227.17 g/mol
InChI Key: MSEFOJHLQKTCGQ-UHFFFAOYSA-N
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Patent
US04672116

Procedure details

A slurry of 2,3-dimethoxy-6-nitrobenzoic acid (5 g, 22 mM) in EtOH (200 ml) was treated with Pd/C (5%, 0.5 g) and the mixture hydrogenated in a Parr apparatus at 45 psi for 1 hour. The reaction mixture was filtered and the solvent removed from the filtrate. An off-white semi-solid residue was isolated. Crystallization from isopropanol afforded the amine, 3.8 g (86.7%), mp 71°-72° C.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[C:8]([N+:14]([O-])=O)[C:4]=1[C:5]([OH:7])=[O:6]>CCO.[Pd]>[NH2:14][C:8]1[CH:9]=[CH:10][C:11]([O:12][CH3:13])=[C:3]([O:2][CH3:1])[C:4]=1[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(C(=O)O)C(=CC=C1OC)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed from the filtrate
CUSTOM
Type
CUSTOM
Details
An off-white semi-solid residue was isolated
CUSTOM
Type
CUSTOM
Details
Crystallization from isopropanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C(=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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